Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a piperazine ring, a quinazoline core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the piperazine moiety through a Mannich reaction . The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Functional groups on the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or alcohol groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The quinazoline core can also interact with biological molecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Piperidine salicylanilide derivatives
Uniqueness
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the piperazine ring and the quinazoline core provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Biological Activity
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H30N4O3S
- Molecular Weight : 430.57 g/mol
The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Studies :
- The compound exhibited significant cytotoxicity in colon cancer and oral squamous cell carcinoma (OSCC) models. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, demonstrating a dose-dependent response .
- In a dose-response study, concentrations of 10 µM and above showed over 50% reduction in cell viability in treated groups compared to control .
-
Mechanisms of Action :
- Apoptosis Induction : The compound triggers apoptotic pathways characterized by caspase activation (specifically caspase-3) and PARP cleavage. Flow cytometry analysis indicated an increase in subG1 populations, suggesting DNA fragmentation associated with apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels, contributing to oxidative stress within cancer cells, which is a known mechanism for inducing apoptosis .
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on OSCC : In vitro experiments conducted on OSCC cell lines revealed that treatment with the compound led to significant cell shrinkage and mitochondrial membrane potential depolarization, indicating cellular distress and apoptosis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Ca9-22 | 10 | Apoptosis via caspase activation |
CEM | 15 | ROS generation leading to oxidative stress |
Pharmacological Profile
In addition to anticancer activity, the compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary tests indicated some antimicrobial effects against certain bacterial strains, although further research is needed to quantify this activity.
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |
InChI Key |
BJGMCFDJUTUCSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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